molecular formula C22H23NO2 B1385672 3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline CAS No. 1040688-79-6

3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline

Cat. No.: B1385672
CAS No.: 1040688-79-6
M. Wt: 333.4 g/mol
InChI Key: XESXGDXMJGQKRF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a benzyloxy group and an ethoxybenzyl group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline typically involves multi-step organic reactions. One common method involves the reaction of 3-ethoxybenzylamine with benzyl chloride in the presence of a base such as sodium hydroxide to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted aniline compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline is unique due to the presence of both benzyloxy and ethoxybenzyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and potential therapeutic uses.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-3-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-2-24-21-12-6-10-19(14-21)16-23-20-11-7-13-22(15-20)25-17-18-8-4-3-5-9-18/h3-15,23H,2,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESXGDXMJGQKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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